molecular formula C9H13Cl2N5 B1413233 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2108514-61-8

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B1413233
CAS No.: 2108514-61-8
M. Wt: 262.14 g/mol
InChI Key: OIQPSBICEZJCOE-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CAS 2108514-61-8) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research . The tetrahydroimidazo[4,5-c]pyridine core is recognized as a versatile pharmacophore. Recent scientific investigations highlight its application as a potent inhibitor of bacterial enzymes, specifically targeting glutaminyl cyclase (QC) from the oral pathogen Porphyromonas gingivalis (PgQC) . Inhibiting this enzyme is a promising strategy for developing novel treatments for periodontitis, a condition also linked to systemic diseases such as diabetes and Alzheimer's . Furthermore, derivatives based on the tetrahydroimidazo[4,5-c]pyridine structure are being explored in other therapeutic areas, including as immunomodulators targeting the PD-L1 pathway for oncology research . The compound is provided as a dihydrochloride salt to enhance solubility and stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Chemical Data: CAS Number: 2108514-61-8 Molecular Formula: C9H13Cl2N5 Molecular Weight: 262.14 g/mol MDL Number: MFCD29762535

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c1-2-10-5-8-7(1)13-9(14-8)6-3-11-12-4-6;;/h3-4,10H,1-2,5H2,(H,11,12)(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQPSBICEZJCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CNN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N–C–N Bond Formation

This method involves the reaction of diamines with aldehydes or carboxylic acids. For example, the synthesis of imidazo[4,5-b]pyridines has been achieved using FeCl₃ or aerial oxidation under heating conditions. While this method is primarily for imidazo[4,5-b]pyridines, similar principles could be applied to imidazo[4,5-c]pyridines by adjusting the starting materials and reaction conditions.

N–C–N–C Bond Formation

This approach involves Pd- or Cu-catalyzed cyclization reactions. For instance, 2-halo-3-acylaminopyridines can be cyclized with amines to form imidazo[4,5-b]pyridines. However, the use of toxic and costly catalysts is a drawback. Developing a method that avoids these catalysts would be beneficial.

Challenges and Considerations

  • Catalyst Selection : Avoiding toxic catalysts like Pd or Cu is desirable.
  • Reaction Conditions : Mild conditions that facilitate efficient cyclization without harsh reagents are preferred.
  • Purification : Techniques such as column chromatography are typically used to purify the final product.

Data Table: General Synthesis Conditions for Related Compounds

Compound Type Synthesis Method Catalysts/Reagents Conditions Yield
Imidazo[4,5-b]pyridines N–C–N Bond Formation FeCl₃, Aerial Oxidation Heating High
Imidazo[4,5-b]pyridines N–C–N–C Bond Formation Pd/Cu Catalysts Various Solvents Variable

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Variations

Table 1: Structural Comparison of Imidazo[4,5-c]pyridine Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Activities References
Target Compound 2-(1H-Pyrazol-4-yl) 287.19 (free base)* Under investigation (e.g., kinase inhibition)
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride 1-Methyl 173.64 (HCl salt) Intermediate in synthesis
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride 4-Isopropyl 200.69 (HCl salt) SSAO enzyme inhibitor
PD123177 Diphenylacetyl, carboxylate 487.42 AT2 receptor antagonist
4-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 4-Pyridin-2-yl 216.28 (free base) GPCR modulation

*Molecular weight calculated based on formula C₁₁H₁₄N₆·2HCl.

Key Observations:

Substituent Impact: Pyrazole vs. 4-Substituents: The 4-isopropyl variant (Intermediate 1) in is optimized for semicarbazide-sensitive amine oxidase (SSAO) inhibition, highlighting the role of steric bulk in enzyme binding .

Pharmacological Analogs :

  • PD123177 and PD123319 () share the tetrahydro-imidazo[4,5-c]pyridine core but incorporate bulky diphenylacetyl groups, enabling selective angiotensin II (AT2) receptor antagonism .
  • The compound in , featuring a chloro-pyrrolo[2,3-d]pyrimidine group, demonstrates AKT inhibition (IC₅₀ = 42 nM), suggesting the imidazo-pyridine scaffold’s versatility in kinase targeting .
Key Findings:
  • Cyclocondensation : A common strategy for imidazo[4,5-c]pyridines involves cyclizing diamines with aldehydes or ketones under acidic or thermal conditions .
  • Salt Formation: Dihydrochloride salts are typically formed via HCl treatment in methanol or ethanol, as seen in and .
Key Insights:
  • The pyrazole substituent in the target compound may mimic adenine in ATP-binding pockets, akin to the chloro-pyrrolopyrimidine group in ’s AKT inhibitor .
  • PD123177’s high AT2 receptor affinity underscores the scaffold’s adaptability to diverse therapeutic targets .

Biological Activity

Overview

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its unique structure combines a pyrazole ring with an imidazopyridine moiety, allowing it to interact with various biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C9H13Cl2N5C_9H_{13}Cl_2N_5 with a molecular weight of 262.14 g/mol. Its IUPAC name is 2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
  • Cell Signaling Modulation : It influences several cell signaling pathways by modulating gene expression and cellular metabolism. This modulation can affect processes such as cell proliferation and apoptosis.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound can inhibit tumor growth in specific cancer models. It has shown IC50 values in the low micromolar range against different human and murine cancer cell lines .
Cell LineIC50 (µM)
MCF-7 (Breast)0.75
HT29 (Colon)1.98
A431 (Skin)<1

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate it may inhibit certain bacterial strains, although further research is needed to establish its efficacy against specific pathogens .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Anticancer Study : A study evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 0.75 µM, indicating strong anticancer potential .
  • Neuroprotective Effects : Another study explored its neuroprotective capabilities by assessing its impact on neuronal cells subjected to oxidative stress. The findings suggested that the compound could reduce cell death and promote survival through antioxidant mechanisms .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:
  • Cyclocondensation : Reacting pyrazole derivatives with tetrahydroimidazopyridine precursors under reflux in ethanol or DMF .
  • Purification : Recrystallization using solvent mixtures (e.g., DMF:EtOH, 1:1) to isolate intermediates .
  • Salt Formation : Treatment with HCl gas or concentrated HCl to form the dihydrochloride salt .
  • Validation : Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm purity and structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis yield of this compound?

  • Methodological Answer : Apply factorial design to identify critical variables (e.g., temperature, solvent ratio, reaction time):
  • Factor Screening : Use a Plackett-Burman design to shortlist influential parameters .
  • Response Surface Methodology (RSM) : Optimize conditions via Central Composite Design (CCD) to maximize yield .
  • Case Example : A 23^3 factorial design reduced reaction time by 30% while maintaining >90% purity in analogous heterocyclic syntheses .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Purity Analysis : Use HPLC with UV/ELSD detection to rule out impurities (>98% purity required for reliable assays) .
  • Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .
  • Data Normalization : Adjust for batch-to-batch variability using internal standards (e.g., IC50_{50} normalization) .

Q. What computational strategies predict reaction mechanisms for imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and intermediates .
  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to explore plausible pathways .
  • Validation : Cross-reference computed activation energies with experimental kinetic data .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility Testing : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) to assess ionizable groups .
  • Hansen Solubility Parameters : Compare HSP values to identify solvent mismatches (e.g., high δH values in DMSO vs. chloroform) .
  • Crystallinity Impact : Analyze via XRPD; amorphous forms may show 10–20× higher solubility than crystalline counterparts .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterTypical RangeOptimal Value (Case Study)Reference
Reaction Temperature80–120°C95°C
Solvent Ratio (DMF:EtOH)1:1–1:31:1
HCl Concentration2–6 M4 M

Q. Table 2. Common Analytical Techniques for Characterization

TechniquePurposeCritical ParametersReference
1H^1H-NMRConfirm proton environmentDMSO-d6_6, 400 MHz
LC-MSAssess molecular ion and purityESI+ mode, 0.1% formic acid
XRPDCrystallinity assessmentCu-Kα radiation, 2θ=5–50°

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

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